5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core substituted with a sulfamoyl-linked 2H-1,3-benzodioxol-5-yl group and a pyridin-2-yl amine. Its molecular formula is C₁₇H₁₃N₃O₅S, with a molecular weight of 395.37 g/mol (calculated).
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylsulfamoyl)-N-pyridin-2-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c21-17(19-15-3-1-2-8-18-15)13-6-7-16(26-13)27(22,23)20-11-4-5-12-14(9-11)25-10-24-12/h1-9,20H,10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNQHJJSPHJALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Sulfamoyl Group: This step involves the reaction of the benzodioxole derivative with sulfamoyl chloride under basic conditions.
Formation of the Furan Ring: This can be synthesized through the reaction of an appropriate diketone with a suitable aldehyde.
Coupling with Pyridine: The final step involves the coupling of the furan derivative with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfamoyl group, converting it to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study the interactions of sulfamoyl-containing compounds with biological targets.
Chemical Biology: The compound can be used in chemical biology to study the effects of sulfamoyl and benzodioxole groups on biological systems.
Industrial Applications: It may have applications in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can participate in π-π interactions, while the sulfamoyl group can form hydrogen bonds with target proteins. The pyridine ring can also interact with aromatic residues in the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Benzodioxol Modifications :
- Replacing the sulfamoyl linker with oxymethyl () reduces hydrogen-bonding capacity but improves solubility (487.48 g/mol vs. 395.37 g/mol for the target compound) .
- Methylsulfamoyl derivatives () introduce halogen substituents (Cl, F), enhancing steric and electronic interactions with hydrophobic binding pockets .
Heterocyclic Variations :
- Pyridin-2-yl in the target compound offers a rigid, planar structure for π-π stacking, whereas dichlorophenyl () provides electron-withdrawing effects for stronger target engagement .
- Indole-based analogs () exhibit higher molecular weights (487.57 g/mol) and increased lipophilicity, favoring blood-brain barrier penetration .
Synthetic Accessibility :
Biological Activity
5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings based on diverse sources.
- CAS Number: [insert CAS number]
- Molecular Formula: C15H14N2O4S
- Molecular Weight: 318.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, influencing physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
Case Studies and Research Findings
- Antidiabetic Study : A study evaluated the antidiabetic potential of benzodioxole derivatives using a streptozotocin-induced diabetic mice model. The results indicated that certain derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that specific derivatives exhibited selective toxicity towards cancer cell lines while showing minimal effects on normal cells (IC50 > 150 µM) . This selectivity is crucial for developing safer therapeutic agents.
- Mechanistic Studies : Investigations into the mechanism of action highlighted that these compounds may exert their effects through the inhibition of key metabolic enzymes and modulation of signal transduction pathways involved in cancer progression and diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
